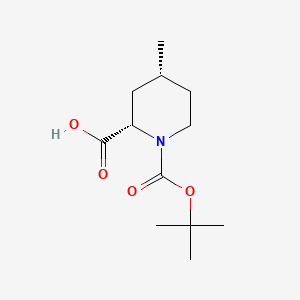

cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Vue d'ensemble

Description

cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid: is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 4-methylpiperidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of 4-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.

Major Products Formed:

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Deprotected amine derivatives.

Applications De Recherche Scientifique

Structure and Formula

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Key Functional Groups : Piperidine ring, carboxylic acid, and Boc group

Synthesis Overview

The synthesis of cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid generally involves:

- Formation of the piperidine ring through cyclization.

- Introduction of the methyl group at the 4-position via alkylation.

- Protection of the amine group using Boc-Cl.

- Carboxylation at the 2-position.

This multi-step process allows for selective functionalization while maintaining structural integrity, crucial for pharmaceutical applications.

Medicinal Chemistry

This compound serves as a precursor in synthesizing various biologically active compounds. Its applications include:

- Anticonvulsant Agents : Used as an intermediate in synthesizing selective histamine H3 receptor antagonists, which have potential applications in treating allergies and sleep disorders.

- CNS Active Compounds : The compound is explored for its role in developing drugs targeting the central nervous system (CNS), including analgesics and anxiolytics .

Material Science

Emerging research indicates potential applications of Boc-4-methyl-pipecolinic acid derivatives in material science:

- Self-Assembling Structures : Studies have demonstrated the self-assembly behavior of amphiphiles derived from this compound, suggesting their use in drug delivery systems and nanotechnology.

While specific biological activity data for this compound is limited, related piperidine derivatives have shown significant biological properties:

Table 1: Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Cis-1-(Boc)-4-methylpiperidine-2-carboxylic acid | Antimicrobial (potential) | TBD |

| 4-Methylpiperidine-3-carboxylic acid | Antibacterial | 0.025 |

| 1-(Boc)-3-methylpiperidine-2-carboxylic acid | CNS activity (potential) | TBD |

Note: TBD indicates that specific data for this compound is currently unavailable.

Case Study 1: Synthesis of Histamine H3 Receptor Antagonists

In a study focused on developing novel antihistamines, this compound was utilized as a key intermediate. The resulting compounds demonstrated enhanced potency and selectivity against histamine receptors, showcasing its utility in pharmaceutical development .

Case Study 2: Self-Assembling Amphiphiles

Research into the self-assembly properties of Boc-4-methyl-pipecolinic acid-based amphiphiles revealed their potential for creating drug delivery vehicles. These materials exhibited unique structural properties that could be harnessed for targeted therapies in cancer treatment.

Mécanisme D'action

The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various chemical transformations, targeting specific molecular pathways and interactions.

Comparaison Avec Des Composés Similaires

- cis-1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid

- cis-1-(tert-Butoxycarbonyl)-4-hydroxy-piperidine-2-carboxylic acid

- cis-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

Comparison:

- Structural Differences: The primary difference lies in the substituents on the piperidine ring (e.g., methyl, ethyl, hydroxy, phenyl).

- Reactivity: The presence of different substituents can influence the reactivity and selectivity of the compound in chemical reactions.

- Applications: While all these compounds serve as intermediates in organic synthesis, their specific applications may vary based on their structural properties and reactivity.

Propriétés

IUPAC Name |

(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNNUMKAWAGPIS-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.